[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid
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Overview
Description
6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinylacetic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with chloro, methyl, and isopropoxyacetic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinylacetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups through electrophilic substitution reactions. The final step involves the esterification of the quinoline derivative with isopropoxyacetic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinylac
Properties
Molecular Formula |
C22H22ClNO3 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
2-[6-chloro-2-methyl-4-(4-methylphenyl)quinolin-3-yl]-2-propan-2-yloxyacetic acid |
InChI |
InChI=1S/C22H22ClNO3/c1-12(2)27-21(22(25)26)19-14(4)24-18-10-9-16(23)11-17(18)20(19)15-7-5-13(3)6-8-15/h5-12,21H,1-4H3,(H,25,26) |
InChI Key |
JRVDNDDXSCEZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=C2C(C(=O)O)OC(C)C)C)Cl |
Origin of Product |
United States |
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